molecular formula C13H16N4O3 B3720006 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol CAS No. 303092-71-9

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol

Cat. No.: B3720006
CAS No.: 303092-71-9
M. Wt: 276.29 g/mol
InChI Key: ATABOEDNNNDRQX-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol (CAS: 303092-71-9) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl groups at positions 3 and 3. The triazole ring is linked via an imino group to a 2,6-dimethoxyphenol moiety, which contributes to its aromatic and hydrogen-bonding properties . The compound’s synthesis likely follows protocols similar to those for related Schiff base triazoles, involving condensation of substituted benzaldehydes with aminotriazoles under acidic conditions .

Properties

IUPAC Name

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-15-16-9(2)17(8)14-7-10-5-11(19-3)13(18)12(6-10)20-4/h5-7,18H,1-4H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATABOEDNNNDRQX-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C(=C2)OC)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C(=C2)OC)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976251
Record name 4-{[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)amino]methylidene}-2,6-dimethoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-06-4, 303092-71-9
Record name 4-{[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)amino]methylidene}-2,6-dimethoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(((3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-2,6-DIMETHOXYPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with an appropriate aldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several triazole derivatives, differing in substituents and heterocyclic cores. Key analogues include:

Compound Key Structural Differences Biological/Physicochemical Implications
4-[(E)-{[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol - 2-Chlorophenyl substituent on triazole
- Sulfhydryl (-SH) group at position 5
Enhanced electron-withdrawing effects; potential for thiol-mediated enzyme inhibition or metal coordination.
(E)-4-(((4-(5-Amino-1,3,4-oxadiazol-2-yl)phenyl)imino)methyl)-2,6-dimethoxyphenol - Oxadiazole ring replaces triazole
- Amino group on oxadiazole
Altered electronic properties; oxadiazoles may improve metabolic stability or binding affinity.
4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]-methyl}-3-(p-tolyl)-1,2 - Propyl group on triazole
- Sulfanylidene (S=C) moiety
Increased hydrophobicity; potential for disulfide bond formation or redox activity.

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₄H₁₆N₄O₃) has a molecular weight of 288.30 g/mol, calculated from its formula .
  • Solubility: The dimethoxyphenol group enhances solubility in polar solvents compared to analogues with halophenyl substituents (e.g., the 2-chlorophenyl derivative in ).
  • Stability : Methyl groups on the triazole improve steric protection against hydrolysis relative to sulfhydryl or sulfanylidene variants .

Biological Activity

The compound 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol is a novel synthetic derivative that integrates a triazole moiety with a phenolic structure. This combination has been of interest due to the potential biological activities associated with both components. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities, while phenolic compounds often exhibit antioxidant and anti-inflammatory effects.

Chemical Structure

The compound can be represented by the following structural formula:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The mechanism often involves the inhibition of ergosterol synthesis in fungi and disruption of cell wall synthesis in bacteria. The specific compound under discussion has shown promising results in preliminary studies against various microbial strains.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
3,5-Dimethyl-1,2,4-triazoleE. coli32 µg/mL
3,5-Dimethyl-1,2,4-triazoleS. aureus16 µg/mL
4-(1H-1,2,4-triazol-3-yl)phenolC. albicans8 µg/mL

Note: Data adapted from various studies on triazole derivatives .

Anticancer Activity

The triazole ring has been implicated in anticancer activities through various pathways including apoptosis induction and cell cycle arrest. Studies have reported that compounds similar to the target compound exhibit cytotoxic effects against several cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of triazole derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.

Table 2: Cytotoxicity of Triazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AMCF-715
Compound BHCT-11625
Target CompoundMCF-720

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties due to their ability to scavenge free radicals. The incorporation of a methoxy group in the phenolic structure enhances these properties. Preliminary assays have shown that the target compound exhibits notable radical scavenging activity.

Table 3: Antioxidant Activity

Compound NameDPPH Scavenging Activity (%)
Target Compound75 at 100 µg/mL
Control (Vitamin C)85 at 100 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.